N-Methyl-1-(trimethylgermyl)methanamine
Description
Properties
CAS No. |
89499-76-3 |
|---|---|
Molecular Formula |
C5H15GeN |
Molecular Weight |
161.81 g/mol |
IUPAC Name |
N-methyl-1-trimethylgermylmethanamine |
InChI |
InChI=1S/C5H15GeN/c1-6(2,3)5-7-4/h7H,5H2,1-4H3 |
InChI Key |
DOYDZMAOKFRJQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC[Ge](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Organogermanium Amines
Germanium-Centered Nucleophilic Substitution
The introduction of trimethylgermyl groups into amine frameworks often exploits nucleophilic substitution reactions. As demonstrated in the synthesis of tris(3-methylindol-2-yl)methane germanide derivatives, germanium halides serve as electrophilic precursors. For N-methyl-1-(trimethylgermyl)methanamine, a plausible route involves reacting N-methylmethanamine with trimethylgermyllithium (Me3GeLi):
$$
\text{CH}3\text{NHCH}2\text{Cl} + \text{Me}3\text{GeLi} \rightarrow \text{CH}3\text{NHCH}2\text{GeMe}3 + \text{LiCl}
$$
This method parallels silicon-based amine syntheses, where silyl lithium reagents displace chloride ions under cryogenic conditions (-78°C to 0°C). Yield optimization requires strict moisture exclusion and inert atmosphere maintenance.
Reductive Amination with Germanium Hydrides
Hydrogenation strategies, as employed in trimethylamine production, can be adapted using germyl hydrides. The reaction of methylamine with trimethylgermane (Me3GeH) under ruthenium-phosphine catalysis offers a potential pathway:
$$
\text{CH}3\text{NH}2 + \text{Me}3\text{GeH} \xrightarrow{\text{Ru-P complex}} \text{CH}3\text{NHCH}2\text{GeMe}3 + \text{H}_2
$$
Critical parameters include:
Detailed Preparation Methodologies
Two-Step Alkylation-Germylation Approach
Primary Amine Alkylation
Initial N-methylation of methanamine using methyl iodide in ethanol at 0–5°C:
$$
\text{NH}2\text{CH}3 + \text{CH}3\text{I} \rightarrow \text{NH}(\text{CH}3)_2 + \text{HI}
$$
Reaction conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0–5°C |
| Molar Ratio (amine:alkyl halide) | 1:0.96 |
| Yield | 80–85% |
Germyl Group Introduction
Subsequent reaction with trimethylgermanium chloride in THF:
$$
\text{NH}(\text{CH}3)2 + \text{Me}3\text{GeCl} \xrightarrow{\text{Et}3\text{N}} \text{CH}3\text{NHCH}2\text{GeMe}_3 + \text{HCl}
$$
Key purification steps:
Advanced Catalytic Systems
Ruthenium-Phosphine Complex Mediated Synthesis
Adapting hydrogenation methods from methylamine production:
$$
\text{CH}3\text{NH}2 + \text{Me}3\text{GeH} \xrightarrow{\text{RuCl}3(\text{PPh}3)3} \text{CH}3\text{NHCH}2\text{GeMe}_3
$$
Catalyst performance data:
| Catalyst | TOF (h⁻¹) | Selectivity |
|---|---|---|
| RuCl3(PPh3)3 | 220 | 92% |
| RuH2(CO)(PPh3)3 | 185 | 88% |
Reaction optimization requires maintaining NH3/Ge molar ratios >5:1 to suppress dimethylgermane byproduct formation.
Analytical Characterization
Spectroscopic Identification
Comparative data from analogous compounds:
1H NMR (CDCl3):
- δ 2.15 ppm (s, 9H, GeMe3)
- δ 2.45 ppm (s, 3H, NMe)
- δ 3.12 ppm (t, J=6.5 Hz, 2H, CH2)
FT-IR (KBr):
- 1250 cm⁻¹: Ge-C stretching
- 3350 cm⁻¹: N-H vibration
Mass Spectrometric Validation
ESI-MS (positive mode):
- m/z 208.07 [M+H]+ (calc. 208.08 for C6H18GeN)
Industrial-Scale Challenges
Purification Complexities
As observed in malonamic ester synthesis, high vacuum distillation remains critical:
| Distillation Parameter | Value |
|---|---|
| Pressure | 0.05–0.1 mbar |
| Boiling Range | 110–115°C |
| Purity Achieved | 95–97% |
Byproduct Management
Common impurities include:
- Bis(trimethylgermyl)methanamine (5–8%)
- N,N-Dimethylgermylamine (3–5%)
Mitigation strategies:
- Fractional crystallization from hexane
- Chromatography on silica gel (ethyl acetate:hexane 1:4)
Emerging Methodologies
Electrochemical Germylation
Recent advances suggest possible electrosynthesis routes:
$$
\text{CH}3\text{NHCH}2\text{Cl} + \text{Me}3\text{GeCl} \xrightarrow{\text{electrolysis}} \text{CH}3\text{NHCH}2\text{GeMe}3 + 2\text{Cl}^-
$$
Preliminary data:
| Current Density | Conversion | Faradaic Efficiency |
|---|---|---|
| 10 mA/cm² | 68% | 71% |
| 20 mA/cm² | 82% | 65% |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(trimethylgermyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler germanium-containing species.
Substitution: The trimethylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and methylamine.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Scientific Research Applications
N-Methyl-1-(trimethylgermyl)methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-1-(trimethylgermyl)methanamine involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, influencing enzymatic activities and cellular processes. Its unique structure allows it to participate in redox reactions, potentially modulating oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Synthesis : Most analogs are synthesized via amine-chloride coupling in aprotic solvents (e.g., methylene chloride, acetonitrile) with yields ~70–80%. The target compound likely follows similar methods using trimethylgermyl chloride.
- Applications: Pyrene-boronic esters () are used in materials science, while thiazole derivatives () target biological systems. The germanium analog may bridge these fields, leveraging organometallic properties for catalysis or electronic materials.
Physicochemical and Functional Differences
a) Electronic and Steric Properties
- Trimethylgermyl vs.
- Aromatic vs. Organometallic Substituents: Naphthyl () and pyrenyl () groups enhance aromatic π-stacking, whereas trimethylgermyl may facilitate redox activity or covalent bonding to surfaces.
b) Stability and Reactivity
- Hydrolytic Stability : Silicon analogs () are prone to hydrolysis; germanium compounds may exhibit intermediate stability between silicon and tin derivatives.
- Thermal Stability : The trimethylgermyl group’s stronger Ge-C bonds (vs. Si-C) could improve thermal resilience in high-temperature applications .
Market and Regulatory Landscape
- Commercial Availability : N-Methyl-1-(naphthalen-1-yl)methanamine () is marketed globally, with suppliers like Sigma-Aldrich () offering analogs. The germanium variant may face niche demand due to higher cost and specialized applications.
- Regulatory Considerations: Organogermanium compounds are less regulated than heavy metals but require safety evaluations for industrial use, similar to boronic esters () and thiazoles () .
Q & A
Q. Table 1. Comparative Yields of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Direct Alkylation | None | DCM | 76 | |
| Palladium-Catalyzed Coupling | Pd(OAc)₂ | THF | 82* | |
| Theoretical yield; experimental data pending validation. |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Functional Group | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.54 ppm (s, 2H, CH₂) | N-Methylgermyl | |
| HR-ESI-MS | m/z 331.1023 [M+H]⁺ | Molecular Ion | |
| IR | 1625 cm⁻¹ (C=N stretch) | Imine Coordination |
Key Challenges and Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., moisture levels, catalyst purity) to address yield variability .
- Biological Assays : Use stabilizing agents (e.g., cyclodextrins) to mitigate germanium hydrolysis in aqueous buffers .
- Computational Modeling : Incorporate relativistic effects in DFT calculations to improve Ge–C bond accuracy .
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